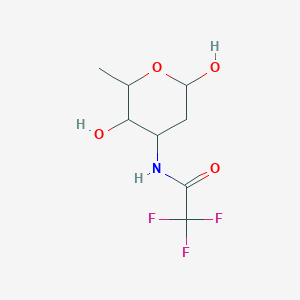
cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group and a tetrahydronaphthalene ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine typically involves a multi-step processThe final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and selective reduction techniques to ensure high yield and purity. The use of specific catalysts, such as palladium on carbon (Pd/C), and solvents like ethanol, are crucial in optimizing the reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often utilize hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Substitution reactions can occur at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2, Pd/C
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with specific biological activities .
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound in understanding the binding mechanisms and effects of similar structures.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of antidepressants and antipsychotic drugs. Its structural similarity to known pharmaceuticals makes it a valuable candidate for drug design and development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine is primarily linked to its ability to interact with specific molecular targets, such as serotonin receptors. By inhibiting the reuptake of serotonin, the compound can modulate neurotransmitter levels in the brain, leading to potential antidepressant effects . Additionally, its interaction with other receptors and enzymes may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Sertraline: A well-known antidepressant with a similar structural framework.
Fluoxetine: Another selective serotonin reuptake inhibitor (SSRI) with comparable pharmacological effects.
Paroxetine: An SSRI used in the treatment of depression and anxiety disorders.
Uniqueness: cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-boc-1-naphthalenamine stands out due to its specific substitution pattern and the presence of the Boc protecting group.
Properties
CAS No. |
296778-54-6 |
|---|---|
Molecular Formula |
C21H23Cl2NO2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
tert-butyl N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C21H23Cl2NO2/c1-21(2,3)26-20(25)24-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(22)18(23)12-13/h4-8,10,12,14,19H,9,11H2,1-3H3,(H,24,25) |
InChI Key |
ZVQCUUBEAJLJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


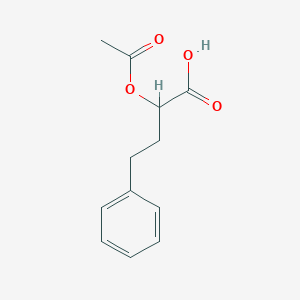
![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)
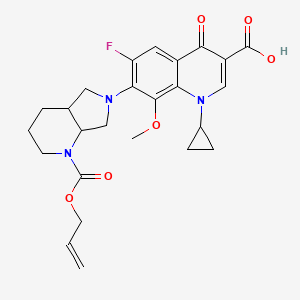
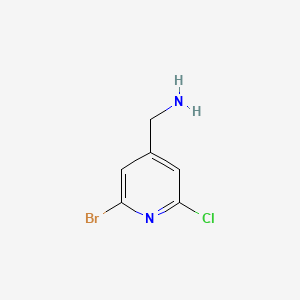
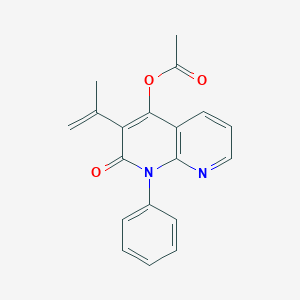


![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)

![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)

![5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12291459.png)
